Ethyl 2-ethylidene-3-oxonon-8-enoate
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Overview
Description
Ethyl 2-ethylidene-3-oxonon-8-enoate is an organic compound with the molecular formula C11H18O3. It is an ester derivative, characterized by the presence of a carbonyl group and an ethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylidene-3-oxonon-8-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylidene-3-oxonon-8-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethylidene-3-oxonon-8-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethylidene-3-oxonon-8-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl and ethylidene groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ethylidene group.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl propionate: Similar ester structure with a different carbon chain length
Uniqueness
Ethyl 2-ethylidene-3-oxonon-8-enoate is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties compared to other esters. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
918150-79-5 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 2-ethylidene-3-oxonon-8-enoate |
InChI |
InChI=1S/C13H20O3/c1-4-7-8-9-10-12(14)11(5-2)13(15)16-6-3/h4-5H,1,6-10H2,2-3H3 |
InChI Key |
PWVKBMCIXXVPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCCCC=C |
Origin of Product |
United States |
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